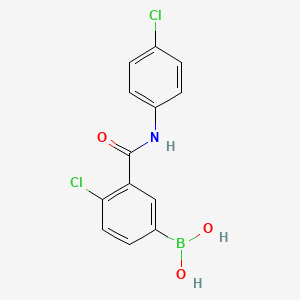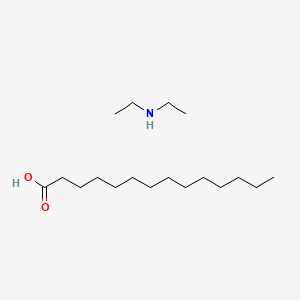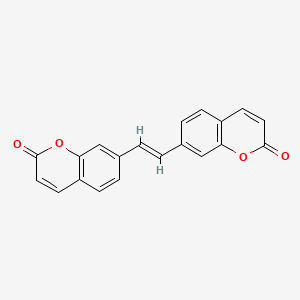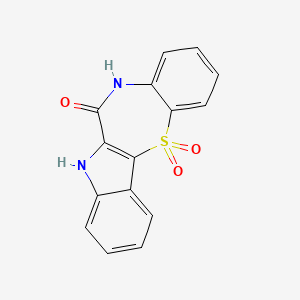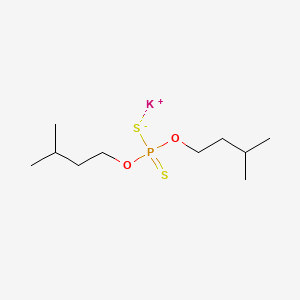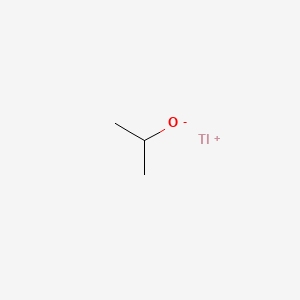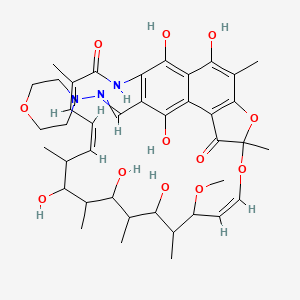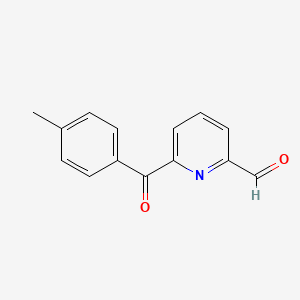
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24264 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-methylbenzoyl group at the 6-position and an aldehyde group at the 2-position . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and 4-methylbenzoyl chloride.
Reaction: The reaction between pyridine-2-carbaldehyde and 4-methylbenzoyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(4-Methylbenzoyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Methylbenzoyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases.
Pyridine Ring: The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure but lacks the 4-methylbenzoyl group.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but the aldehyde group is at the 3-position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure but the aldehyde group is at the 4-position.
Uniqueness
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is unique due to the presence of both the 4-methylbenzoyl group and the aldehyde group on the pyridine ring.
Properties
CAS No. |
94071-17-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-(4-methylbenzoyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H11NO2/c1-10-5-7-11(8-6-10)14(17)13-4-2-3-12(9-16)15-13/h2-9H,1H3 |
InChI Key |
YTAHFGFCIMJWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




